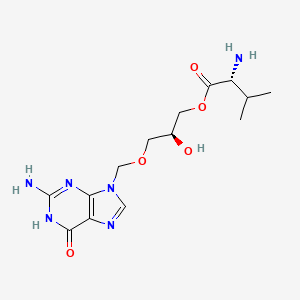

(S)-(R)-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it particularly interesting for research in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized to introduce the methoxy and hydroxypropyl groups. The final step involves the esterification of the hydroxypropyl group with 2-amino-3-methylbutanoic acid. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors could enhance the efficiency and scalability of the production process. Purification steps such as crystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

Biology: The compound’s purine base makes it relevant for studies involving nucleic acids, such as DNA and RNA research.

Industry: It could be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Adenosine: A naturally occurring nucleoside with a similar purine base.

Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.

Inosine: A nucleoside that can be converted into other nucleotides within the cell.

Uniqueness

(S)-®-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Biological Activity

(S)-(R)-3-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-2-hydroxypropyl 2-amino-3-methylbutanoate is a complex organic compound that combines elements of purine and amino acid structures. This unique combination suggests potential biological activities relevant to pharmacology and therapeutic applications. The compound's molecular formula is C14H22N6O5, indicating a significant presence of nitrogen, which is characteristic of many bioactive compounds.

Structure and Properties

The structure of the compound features a purine derivative linked to a hydroxypropyl group and an amino acid moiety. This duality may enhance its interaction with biological targets, such as enzymes and receptors, thereby influencing various biochemical pathways.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C14H22N6O5 |

| Molecular Weight | 358.36 g/mol |

| Key Functional Groups | Purine base, hydroxypropyl, amino acid |

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Studies suggest that compounds with purine structures often exhibit inhibitory effects on key metabolic enzymes, which could lead to therapeutic applications in treating diseases such as cancer or viral infections.

Antiproliferative Effects

Research has shown that compounds structurally similar to this compound exhibit significant antiproliferative properties against various cancer cell lines. For instance, a study indicated that derivatives with similar purine structures displayed IC50 values ranging from 1.2 to 5.3 µM against tested cancer cells, suggesting strong potential for further development as anticancer agents .

Antioxidant Activity

Antioxidant properties have also been observed in related compounds, with some demonstrating improved performance compared to standard antioxidants like BHT. The antioxidant capacity was assessed through various assays, including DPPH and FRAP tests, revealing the ability of these compounds to scavenge free radicals effectively .

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effectiveness of several purine derivatives, including those structurally related to our compound, against human cancer cell lines. The results indicated that certain modifications in the structure could enhance antiproliferative activity significantly.

- Antioxidant Activity Evaluation : In vitro experiments were conducted using HCT116 cells treated with tert-butyl hydroperoxide (TBHP) to induce oxidative stress. The tested compounds showed varying degrees of protective effects against oxidative damage, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Properties

Molecular Formula |

C14H22N6O5 |

|---|---|

Molecular Weight |

354.36 g/mol |

IUPAC Name |

[(2S)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2R)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8-,9+/m0/s1 |

InChI Key |

RNBGQKJHNTUYCU-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC[C@H](COCN1C=NC2=C1N=C(NC2=O)N)O)N |

Canonical SMILES |

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.